Ethyl-oxo-phenylmethoxyphosphanium

Description

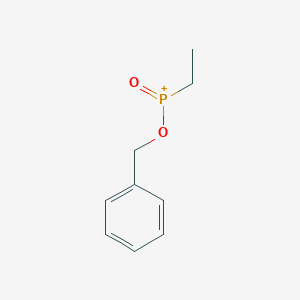

Ethyl-oxo-phenylmethoxyphosphanium (C₉H₁₂O₂P⁺) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to an ethyl group, an oxo (O) group, a methoxy-substituted phenyl ring, and a hydroxyl moiety. Its ionic nature and polarizability make it suitable for use in ionic liquids or as a phase-transfer catalyst .

Properties

Molecular Formula |

C9H12O2P+ |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

ethyl-oxo-phenylmethoxyphosphanium |

InChI |

InChI=1S/C9H12O2P/c1-2-12(10)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1 |

InChI Key |

UDFALHRNWUPGIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-phosphinic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Another method involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .

Industrial Production Methods

Industrial production of ethyl-phosphinic acid benzyl ester often employs continuous flow esterification processes. In these methods, phosphinic acid is reacted with ethyl alcohol and other linear or branched alcohols at elevated temperatures (160–200°C) to afford the ester in high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl-phosphinic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted phosphinic acid derivatives.

Scientific Research Applications

Ethyl-phosphinic acid benzyl ester has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.

Industry: The compound is utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of ethyl-phosphinic acid benzyl ester involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methoxy-phenyl oxime derivatives and related compounds (e.g., 1-(3-hydroxy-4-methoxy-phenyl)-ethanone oxime, fluorinated analogs like fluvoxamine maleate). While these share structural motifs such as methoxy-phenyl groups, they differ fundamentally from Ethyl-oxo-phenylmethoxyphosphanium in terms of chemical class, reactivity, and applications. Below is a comparative analysis based on available

Structural and Functional Differences

Reactivity and Stability

- This compound : Exhibits high thermal stability (>200°C) due to its ionic structure. The oxo group enhances electrophilicity at the phosphorus center, enabling nucleophilic substitution reactions.

- Methoxy-phenyl oximes: Oxime (-NOH) groups confer chelating properties, useful in metal coordination chemistry. However, they are prone to hydrolysis under acidic conditions .

- Fluorinated analogs (e.g., fluvoxamine) : The trifluoromethyl group increases metabolic stability and lipophilicity, critical for CNS drug bioavailability .

Pharmacological and Industrial Relevance

- This compound: Limited pharmacological data; primarily explored in non-biological contexts (e.g., solvent systems, surfactants).

- Methoxy-phenyl oximes : Serve as precursors to antidepressants (e.g., fluvoxamine). Their impurities are rigorously monitored under EP/BP pharmacopeial standards .

- Fluvoxamine maleate : Clinically approved for OCD and depression, with a well-characterized safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.